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Compound of Interest
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Cat. No.: B1666213 Get Quote

An In-depth Technical Guide to the Early Phase Clinical Trials of AZD3043

This technical guide provides a comprehensive overview of the early phase clinical trials of

AZD3043, a novel, metabolically labile sedative-hypnotic agent. The document is intended for

researchers, scientists, and drug development professionals, offering a detailed summary of

the available quantitative data, experimental protocols, and key mechanistic insights.

Introduction
AZD3043 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A)

receptor, designed to have a rapid onset and offset of action.[1][2][3][4] Its development was

aimed at addressing the clinical need for a sedative-hypnotic agent with predictable and rapid

recovery, particularly after prolonged infusions, a known limitation of agents like propofol.[1][4]

The key feature of AZD3043 is its ester moiety, which is rapidly hydrolyzed by esterases in the

blood and liver, leading to the formation of an inactive metabolite and consequently, a short

duration of action.[1][2][3]

Mechanism of Action
AZD3043 exerts its sedative and hypnotic effects by potentiating the action of GABA, the

primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[1][2]

[4] This potentiation leads to an increased influx of chloride ions into neurons, resulting in

hyperpolarization and reduced neuronal excitability.
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The interaction of AZD3043 with the GABA-A receptor can be visualized as follows:
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Figure 1: Mechanism of Action of AZD3043 at the GABA-A Receptor.

In vitro studies have shown that AZD3043 potentiates GABA-A receptor-mediated chloride

currents.[1][4] Furthermore, its effects are significantly reduced by point mutations in the

β2(N289M) and β3(N290M) subunits of the GABA-A receptor, suggesting a molecular

mechanism of action similar to that of propofol.[5] AZD3043 has also been shown to directly

activate GABA-A receptors and its action is not dependent on the presence of the γ2-subunit.

[5]

Beyond its primary target, AZD3043 has been investigated for its effects on nicotinic

acetylcholine receptors (nAChRs). Studies on human nAChR subtypes expressed in Xenopus

oocytes have demonstrated that AZD3043 inhibits acetylcholine-induced currents in a

concentration-dependent manner, with a more potent inhibition of the adult muscle nAChR

subtype compared to propofol.[6][7]

Early Phase Clinical Trials
The primary focus of the early clinical development of AZD3043 was to assess its safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.

Phase 1 Dose-Escalation Study (NCT00984880)
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A Phase 1, single-center, open-label, dose-escalation study was conducted to evaluate the

safety and tolerability of a 30-minute intravenous infusion of AZD3043 in healthy male

volunteers.[3]

Study Design: Sequential ascending-dose cohorts.[3]

Participants: 53 healthy male volunteers, aged 18 to 45 years.[3]

Dosing: Single 30-minute intravenous infusion of AZD3043 at escalating dose rates.[3]

Assessments:

Safety: Adverse events, vital signs, blood gases, and laboratory values.[3]

Pharmacodynamics/Efficacy: Clinical signs of sedation/anesthesia and Bispectral Index

(BIS) monitoring.[3]

The experimental workflow for this study can be summarized as follows:
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Assessments during and after infusion
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Figure 2: Experimental Workflow for the Phase 1 Dose-Escalation Study of AZD3043.

Table 1: Dose Cohorts in the Phase 1 Study[3]
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Infusion Rate (mg/kg/h)

1

3

6

12

18

27

36

54

81

Table 2: Onset of Anesthesia and Recovery Time[3]

Infusion Rate Group
(mg/kg/h)

Onset of Anesthesia
(minutes)

Return of Response to
Oral Command (minutes
post-infusion)

12 29 3 (single subject)

81 (highest) 4 Median: 25

Table 3: Adverse Events Occurring in >1 Subject[3]

Adverse Event Number of Subjects (n)

Headache 4

Erythema 3

Chest Discomfort 2

Nausea 2

Dyspnea 2
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The study concluded that AZD3043 was well tolerated and exhibited a rapid onset and

recovery, supporting its potential as a short-acting agent for anesthesia and sedation.[3]

Involuntary movements were noted at higher doses.[1]

Population Pharmacokinetic and Pharmacodynamic
Modeling Studies
Data from two clinical studies involving 125 healthy volunteers were used to develop a

population PK/PD model for AZD3043.[2]

Study Design: Data pooled from two studies.[2]

Participants: 125 healthy volunteers.[2]

Dosing Regimens:[2]

1-minute bolus (1-6 mg/kg)

30-minute infusion (1-81 mg/kg/h)

Bolus followed by a 30-minute infusion (0.8 + 10, 1 + 15, 3 + 30, and 4 + 40 mg/kg bolus +

mg/kg/h infusion)

Assessments:

Pharmacokinetics: Arterial and venous plasma concentrations of AZD3043.[2]

Pharmacodynamics: Bispectral Index (BIS).[2]

Modeling: Population PK/PD analysis was performed using NONMEM.[2]

Table 4: Population Pharmacokinetic Parameters of AZD3043[2]
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Parameter Value Notes

Systemic Clearance 2.2 L/min (95% CI: 2.12-2.25)
High clearance, consistent with

rapid esterase metabolism.

Apparent Volume of

Distribution (Total)

15 L (lowest dose) - 37 L

(greatest dose)

Dose-dependent, increasing

with higher doses.

Elimination Half-life Short

A specific value was not

provided, but described as

short due to high clearance

and low volume of distribution.

Table 5: Population Pharmacodynamic Parameters of AZD3043 (BIS as endpoint)[2]

Parameter Value Notes

EC₅₀ (Effect-site concentration

for 50% effect)
15.6 µg/mL

Between-subject variability

was 37%.

γ (Hill coefficient) 1.7

Describes the steepness of the

concentration-effect

relationship.

kₑ₀ half-life (equilibration rate

constant)
1.1 minutes

Describes the delay between

plasma concentration and

effect at the effect site.

The modeling indicated that AZD3043 has a high clearance and a low, but dose-dependent,

apparent volume of distribution, resulting in a short half-life. The distribution to the effect site is

rapid, which, combined with the short plasma half-life, leads to a fast onset and offset of its

effects on the BIS.[2]

Preclinical Pharmacology
Preclinical studies in various animal models provided the foundational knowledge for the

clinical development of AZD3043.
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Experimental Protocols
In Vitro Studies:

GABA-A Receptor Modulation: Effects of AZD3043 on GABA-A receptor-mediated chloride

currents were studied in embryonic rat cortical neurons.[4]

Radioligand Binding: Inhibition of [³⁵S]tert-butylbicyclophosphorothionate binding to GABA-

A receptors was assessed.[4]

Metabolic Stability: Hydrolysis of AZD3043 was evaluated in whole blood and liver

microsomes from humans and animals.[1][4]

In Vivo Studies:

Sedative/Hypnotic Effects: The duration of the loss of righting reflex and effects on the

electroencephalograph (EEG) were assessed in rats following bolus or infusion

administration.[4]

Pharmacokinetic/Pharmacodynamic Modeling: A mixed-effects kinetic-dynamic model was

developed in minipigs.[4]

Key Preclinical Findings
AZD3043 potentiated GABA-A receptor-mediated chloride currents and inhibited radioligand

binding, confirming its mechanism of action.[1][4]

The compound was rapidly hydrolyzed in human and animal liver microsomes, indicating a

rapid metabolic clearance.[1][2][4]

In rats and pigs, AZD3043 was shorter acting compared to propofol.[1][4]

Computer simulations using the porcine model demonstrated very short 50% and 80%

decrement times that were independent of the infusion duration, highlighting its potential for

predictable recovery even after long-term administration.[1][4]

Summary and Future Directions
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The early phase clinical trials of AZD3043 have demonstrated that it is a sedative-hypnotic

agent with a favorable pharmacokinetic and pharmacodynamic profile for indications requiring

rapid onset and offset of action. Its high clearance and short, dose-dependent half-life

contribute to a predictable and rapid recovery. The safety profile in healthy volunteers was

acceptable, with a dose-escalation study establishing a range of tolerated infusion rates.

While the initial clinical data are promising, further studies in patient populations are necessary

to fully characterize its efficacy and safety in a clinical setting. The observation of involuntary

movements at higher doses warrants further investigation. The outlook for the further

development of AZD3043 is uncertain.[1] Nevertheless, the data gathered from its early clinical

evaluation provide valuable insights for the development of future short-acting intravenous

anesthetic agents.
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To cite this document: BenchChem. [Early phase clinical trials of AZD 3043]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666213#early-
phase-clinical-trials-of-azd-3043]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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